ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with multiple substituents:
- Position 5: 4-Fluorophenyl group (electron-withdrawing, enhancing metabolic stability).
- Position 2: (E)-4-Isopropylbenzylidene group (bulky hydrophobic substituent influencing steric and solubility properties).
- Position 7: Methyl group (simple alkyl substituent).
- Position 6: Ethyl ester (modulating polarity and bioavailability).
Its synthesis likely follows multi-component Biginelli-like reactions or thiazolo[3,2-a]pyrimidine derivatization pathways, as seen in related compounds .
Properties
IUPAC Name |
ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3S/c1-5-32-25(31)22-16(4)28-26-29(23(22)19-10-12-20(27)13-11-19)24(30)21(33-26)14-17-6-8-18(9-7-17)15(2)3/h6-15,23H,5H2,1-4H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYQFRWLLITXMF-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)C(C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C\C4=CC=C(C=C4)C(C)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the thiazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrimidine structure, which is characteristic of several biologically active molecules. The presence of various functional groups, including an ethyl ester and a fluorinated phenyl group, may enhance its pharmacological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H25FN2O3S |
| Molecular Weight | 464.6 g/mol |
| CAS Number | 351895-14-2 |
| Key Functional Groups | Ethyl ester, Fluorophenyl |
Biological Activity Overview
Compounds in the thiazolo-pyrimidine class have been studied for a variety of biological activities, including:
- Antimicrobial Activity : Thiazolo-pyrimidines have shown promise against various bacterial strains and fungi. For instance, derivatives with similar structures have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
- Anticancer Properties : Some thiazolo-pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. The structural characteristics of ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene} may enhance its interaction with cellular targets involved in tumor growth .
- Enzyme Inhibition : There is potential for this compound to act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the carboxylic acid functional group can be critical for binding to enzyme active sites .
Synthesis and Evaluation
The synthesis of ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene} typically involves refluxing reactions in solvents like acetic acid or DMF to optimize yields and purities .
Research has indicated that derivatives with modifications on the thiazole or pyrimidine rings can significantly alter biological activity. For example:
- A study on structurally similar compounds demonstrated that modifications led to enhanced antibacterial properties against resistant strains .
Comparative Analysis with Similar Compounds
To understand the unique activity profile of ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}, a comparison was made with related compounds:
| Compound Name | Key Features |
|---|---|
| Ethyl 5-(3-fluorophenyl)-7-methyl-thiazolo-pyrimidine | Similar core structure; different substituents |
| Ethyl 5-(4-fluorophenyl)-7-methyl-thiazolo-pyrimidine | Contains fluorinated phenyl groups; potential similar activity |
| Ethyl 7-methyl-thiazolo-pyrimidine | Lacks additional aromatic substitutions; simpler structure |
These comparisons highlight the complexity and potential enhanced biological activity of ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-[1,3]thiazolo[3,2-a]pyrimidine derivatives due to their substituent patterns.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects at Position 5 :
- Halogenated Aryl Groups : The target compound’s 4-fluorophenyl group (vs. 4-bromo in or 3-fluoro in ) balances electronegativity and steric demands. Fluorine’s small size and high electronegativity enhance binding specificity compared to bulkier halogens like bromine.
- Methoxy vs. Halogen : Methoxy-substituted analogs (e.g., ) exhibit increased solubility but reduced bioavailability due to higher polarity.
Benzylidene Substituents at Position 2: Electron-Donating vs. Withdrawing Groups: The target’s 4-isopropylbenzylidene group is hydrophobic and sterically demanding, favoring lipophilic environments. E vs. Z Configuration: The (E)-configuration in the target compound ensures a planar arrangement, optimizing π-conjugation. The (Z)-isomer in introduces non-planar geometry, affecting crystal packing and intermolecular interactions.
Crystal Packing and Hydrogen Bonding :
- Compounds with hydrogen-bonding motifs (e.g., C–H···O in ) exhibit higher melting points and stability. The target compound’s isopropyl group may disrupt hydrogen bonding, reducing crystallinity compared to methoxy-substituted analogs .
Synthetic Pathways :
- Most analogs are synthesized via Biginelli-like reactions (thiourea, aldehydes, and β-keto esters) . Substituent variation is achieved by altering aldehyde precursors (e.g., 4-isopropylbenzaldehyde for the target compound vs. 2,4-dimethoxybenzaldehyde in ).
Preparation Methods
Cyclization to Thiazolopyrimidine
The dihydropyrimidine-thione intermediate undergoes cyclization with bromomalononitrile under microwave irradiation (100°C, 15 minutes) to form the thiazolo[3,2-a]pyrimidine core. This step introduces the cyano group at position 2, later modified during subsequent functionalization. Alternative cyclization agents, such as α-chloroketones (e.g., 1-chloro-2-propanone), in the presence of sodium ethoxide, facilitate thiazole ring formation at room temperature, though with prolonged reaction times (3–24 hours).
Introduction of the 4-Isopropylbenzylidene Group via Knoevenagel Condensation
The methylidene group at position 2 is introduced through a base-catalyzed Knoevenagel condensation between the thiazolopyrimidine core and 4-isopropylbenzaldehyde. Ammonium metavanadate (NH₄VO₃) in solvent-free conditions promotes this reaction at 80°C, achieving 62–68% yield in 2–3 hours. Ultrasonic probe irradiation (51 W, 10 minutes) further optimizes the process, reducing side reactions and improving regioselectivity.
Mechanistic Insight : The active methylene group adjacent to the thiazole nitrogen undergoes deprotonation, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the thermodynamically stable (E)-isomer, as confirmed by NOE experiments.
Oxidation of Thione to Oxo Group
The 3-thioxo group in the intermediate is oxidized to a ketone using hydrogen peroxide (30% H₂O₂ in acetic acid, 50°C, 2 hours) or potassium permanganate in acidic media. This step is critical for achieving the final 3-oxo substituent, with yields exceeding 85% under controlled conditions.
Comparative Analysis of Synthetic Methodologies
Reaction Conditions and Catalysts
Efficiency of Ultrasound vs. Conventional Heating
Ultrasound probe irradiation reduces reaction times by 90% in cyclization and condensation steps compared to conventional methods, attributed to enhanced mass transfer and cavitation effects. For instance, the Knoevenagel step completes in 10 minutes under ultrasound versus 3 hours thermally.
Structural Confirmation and Spectral Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, thiazole-H)
-
δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H from 4-isopropylphenyl)
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δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H from 4-fluorophenyl)
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δ 4.32 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 3.12 (septet, J = 6.8 Hz, 1H, -CH(CH₃)₂)
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δ 2.56 (s, 3H, -CH₃ at C7)
IR (KBr) :
Challenges and Optimization Strategies
Q & A
Q. What computational methods predict the compound’s metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
